4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in the area of complex organic molecules often focuses on the synthesis and characterization of novel compounds. For instance, studies report on the synthesis of novel analogs and their spectral data confirmation using various techniques like Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra. Such processes are critical for understanding the properties and potential applications of new compounds in scientific research and development (Palkar et al., 2017).
Biological Evaluation
The evaluation of biological activities is a significant aspect of the research on complex molecules. Various studies have focused on the antimicrobial, cytotoxic, and enzyme inhibitory activities of synthesized compounds. For example, compounds have been screened for their antibacterial activity against specific bacteria strains, revealing promising antibacterial properties at non-cytotoxic concentrations. Such findings highlight the potential therapeutic applications of these compounds in treating bacterial infections (Saeed et al., 2015).
Molecular Docking and DFT Calculations
Research also encompasses molecular docking and Density Functional Theory (DFT) calculations to predict the interaction of synthesized compounds with biological targets. These computational studies are essential for understanding how new molecules might interact with specific receptors or enzymes, guiding the development of new drugs or therapeutic agents. Such studies provide insights into the molecular basis of the compounds' biological activities and their potential applications in medicinal chemistry (Fahim and Shalaby, 2019).
Properties
IUPAC Name |
4-butoxy-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-5-13-31-19-11-9-18(10-12-19)24(28)25-23-20-14-32(29,30)15-21(20)26-27(23)22-8-6-7-16(2)17(22)3/h6-12H,4-5,13-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTXKICWILIVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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